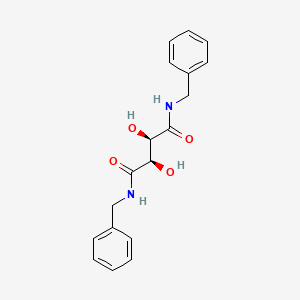
5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine is a useful research compound. Its molecular formula is C14H10N6O2S and its molecular weight is 326.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine typically involves multi-step processes. A common route involves the initial preparation of the thiophene derivative, which is then reacted with various reagents to form the 1,2,4-oxadiazole ring. Subsequent reactions include the incorporation of the pyrimidine ring and the isoxazole moiety. Each step may require specific conditions, such as varying temperatures, pressures, and catalysts to ensure efficient conversion and high yield.
Industrial Production Methods: : In an industrial setting, the production of this compound may involve automated, high-throughput techniques to streamline the multi-step synthesis. The process would be optimized for scalability and cost-efficiency, often incorporating continuous flow reactors and advanced purification methods to produce the compound in large quantities while maintaining high purity.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. Its reactivity is influenced by the various functional groups present, such as the isoxazole and oxadiazole rings, which can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired transformation. Reaction conditions vary widely but often involve carefully controlled environments to prevent unwanted side reactions.
Major Products: : The major products of these reactions depend on the specific reaction pathway. For instance, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce new functional groups, enhancing the compound's properties or providing intermediates for further modification.
Applications De Recherche Scientifique
Chemistry: : In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its diverse reactivity makes it a valuable tool for synthetic chemists.
Biology and Medicine: : In biology and medicine, 5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine is investigated for its pharmacological properties
Industry: : Industrially, this compound could be used in the development of new materials, such as polymers with enhanced properties, or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action: : The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed pharmacological effects. For example, it might inhibit or activate a particular enzyme, altering cellular processes in a way that produces therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Unique Properties: : Compared to similar compounds, 5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine is distinguished by its unique combination of functional groups, which endows it with a distinct reactivity profile and potential biological activity.
List of Similar Compounds
5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridine-4-yl)isoxazol-3-amine
5-methyl-N-(5-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine
5-methyl-N-(5-(3-(benzothiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine
Propriétés
IUPAC Name |
5-methyl-N-[5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O2S/c1-8-5-11(19-21-8)17-12-9(6-15-7-16-12)14-18-13(20-22-14)10-3-2-4-23-10/h2-7H,1H3,(H,15,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSKTGOQMQCURE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(8,9-Dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizin-2-YL)-benzofuran-2-carboxamide](/img/structure/B2373995.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2373998.png)
![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2374000.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2374002.png)
![4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2374003.png)
![(Z)-ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2374005.png)


![3-(2-ethoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2374011.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2374012.png)
